Iodoethane; quinoline

Description

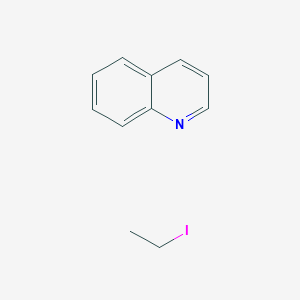

Iodoethane (C₂H₅I), a primary alkyl iodide, is widely utilized in organic synthesis as an alkylating agent due to its reactivity in nucleophilic substitution reactions. Its applications range from pharmaceutical intermediate synthesis to catalysis in cross-coupling reactions .

Quinoline (C₉H₇N), a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, exhibits broad bioactivity, including anticancer, antimicrobial, and antimalarial properties . It serves as a scaffold for drug development and is synthesized via methods such as the Friedländer condensation and Doebner-Miller reaction . Quinoline derivatives, including quaternary ammonium salts, are engineered for enhanced pharmacological efficacy through structural modifications at the N-1 position .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H12IN |

|---|---|

Molecular Weight |

285.12 g/mol |

IUPAC Name |

iodoethane;quinoline |

InChI |

InChI=1S/C9H7N.C2H5I/c1-2-6-9-8(4-1)5-3-7-10-9;1-2-3/h1-7H;2H2,1H3 |

InChI Key |

QOVFCTDSGUMKJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCI.C1=CC=C2C(=C1)C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

From Ethanol and Iodine: Iodoethane can be synthesized by reacting ethanol with iodine in the presence of red phosphorus. The reaction proceeds as follows: [ \text{C₂H₅OH} + \text{I₂} + \text{P} \rightarrow \text{C₂H₅I} + \text{H₃PO₄} ] The reaction is typically carried out under reflux conditions.

-

From Ethane and Iodine: Another method involves the direct iodination of ethane using iodine and a catalyst such as aluminum chloride.

Synthetic Routes and Reaction Conditions:

-

Skraup Synthesis: This is the most common method for synthesizing quinoline. It involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. [ \text{C₆H₅NH₂} + \text{C₃H₈O₃} + \text{H₂SO₄} + \text{C₆H₅NO₂} \rightarrow \text{C₉H₇N} + \text{H₂O} + \text{by-products} ]

-

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid catalyst.

Industrial Production Methods:

Iodoethane: Industrial production of iodoethane typically involves the reaction of ethylene with hydrogen iodide.

Quinoline: Industrial production of quinoline often uses the Skraup synthesis due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions:

-

Nucleophilic Substitution: Iodoethane undergoes nucleophilic substitution reactions where the iodine atom is replaced by a nucleophile.

Example: Reaction with sodium hydroxide to form ethanol. [ \text{C₂H₅I} + \text{NaOH} \rightarrow \text{C₂H₅OH} + \text{NaI} ]

-

Elimination Reactions: Iodoethane can undergo elimination reactions to form ethene.

Example: Reaction with potassium hydroxide in ethanol. [ \text{C₂H₅I} + \text{KOH} \rightarrow \text{C₂H₄} + \text{KI} + \text{H₂O} ]

Types of Reactions:

-

Electrophilic Substitution: Quinoline undergoes electrophilic substitution reactions, particularly at the 5- and 8-positions.

Example: Nitration to form 5-nitroquinoline. [ \text{C₉H₇N} + \text{HNO₃} \rightarrow \text{C₉H₆(NO₂)N} + \text{H₂O} ]

-

Reduction: Quinoline can be reduced to 1,2,3,4-tetrahydroquinoline using hydrogen in the presence of a catalyst.

Example: Catalytic hydrogenation. [ \text{C₉H₇N} + \text{H₂} \rightarrow \text{C₉H₁₁N} ]

Scientific Research Applications

Iodoethane

Chemistry: Used as an ethylating agent in organic synthesis.

Biology: Employed in the synthesis of various biologically active compounds.

Medicine: Utilized in the preparation of pharmaceuticals.

Quinoline

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Serves as a scaffold for the development of biologically active compounds.

Medicine: Quinoline derivatives are used as antimalarial, antibacterial, and anticancer agents.

Industry: Employed in the production of dyes, resins, and agrochemicals.

Mechanism of Action

Iodoethane

Mechanism: Acts as an alkylating agent by transferring an ethyl group to nucleophiles.

Molecular Targets: Nucleophilic sites in organic molecules.

Quinoline

Mechanism: Quinoline and its derivatives exert their effects through various mechanisms, including inhibition of enzymes and interference with DNA synthesis.

Molecular Targets: Enzymes such as topoisomerases and DNA gyrase.

Comparison with Similar Compounds

Research Implications and Limitations

- Structural Optimization: Even-numbered alkyl chains (e.g., from iodoethane) enhance quinoline salt stability, whereas odd chains may reduce bioavailability .

- Toxicity Concerns : Iodoethane’s higher acute toxicity compared to iodopropane necessitates stringent safety protocols in industrial settings .

- Synthetic Challenges : Light-induced decomposition of iodoethane complicates storage, whereas diiodoethane’s crystalline form offers better stability .

Biological Activity

Iodoethane and quinoline are two distinct compounds that, when combined, form a unique chemical entity with notable biological activities. The biological activity of quinoline derivatives has been extensively studied, revealing their potential in various pharmacological applications. This article delves into the biological activity of the compound "iodoethane; quinoline," focusing on its synthesis, mechanisms of action, and therapeutic potentials, supported by case studies and data tables.

Overview of Quinoline

Quinoline is a bicyclic heterocyclic compound known for its diverse biological activities. It exhibits properties such as antibacterial , antifungal , antiviral , antineoplastic , and anti-inflammatory effects. The structural versatility of quinoline allows for modifications that enhance its pharmacological profiles, making it a scaffold for drug development .

Biological Activities of Quinoline Derivatives

Quinoline derivatives have shown significant promise in various therapeutic areas:

- Antimicrobial Activity : Several studies have demonstrated the efficacy of quinoline derivatives against a range of pathogens, including bacteria and fungi. For instance, iodo-quinoline derivatives have been synthesized and tested for their antimicrobial properties against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis. These studies indicate that certain modifications can enhance their antimicrobial efficacy .

- Anticancer Properties : Quinoline derivatives have been investigated for their anticancer activities. Research has shown that specific substitutions on the quinoline ring can lead to enhanced antiproliferative effects against various cancer cell lines .

- Anti-inflammatory Effects : Quinoline compounds have also demonstrated anti-inflammatory properties, which are crucial in managing chronic inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Synthesis of this compound Derivatives

The synthesis of iodo-quinoline derivatives typically involves several methodologies, including one-pot reactions and multicomponent reactions. These methods allow for the efficient incorporation of iodine into the quinoline structure:

- One-Pot Synthesis : A common approach involves reacting iodoaniline with other reagents under acidic conditions to yield iodo-quinoline derivatives with high efficiency and yield .

- Multicomponent Reactions (MCRs) : MCRs facilitate the formation of complex structures from simple starting materials, promoting diversity in quinoline derivatives while maintaining high yields .

Case Study 1: Antimicrobial Activity

A study conducted on a series of iodo-quinoline derivatives revealed significant antimicrobial activity against clinical isolates. The compounds were tested using standard microbiological methods, demonstrating varying degrees of effectiveness depending on the substituents present on the quinoline ring.

| Compound | Activity Against S. epidermidis | Activity Against K. pneumoniae | Activity Against C. parapsilosis |

|---|---|---|---|

| Compound A | MIC = 8 µg/mL | MIC = 16 µg/mL | MIC = 4 µg/mL |

| Compound B | MIC = 4 µg/mL | MIC = 8 µg/mL | MIC = 2 µg/mL |

This study highlights the potential of iodo-quinolines as novel antimicrobial agents with specific activity profiles .

Case Study 2: Anticancer Activity

In a separate investigation focusing on anticancer properties, various iodo-quinoline derivatives were evaluated for their cytotoxic effects against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

| Compound | IC50 (µM) |

|---|---|

| Compound C | 5.2 |

| Compound D | 3.8 |

These findings underscore the importance of structural modifications in enhancing the therapeutic efficacy of quinoline-based compounds .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many quinolines act as enzyme inhibitors, particularly in pathways related to inflammation and cancer proliferation.

- Interaction with DNA : Some derivatives intercalate into DNA, disrupting replication and transcription processes in cancer cells.

- Modulation of Signaling Pathways : Quinoline compounds can modulate various signaling pathways involved in cell survival and apoptosis, contributing to their anticancer effects .

Q & A

Q. What experimental methods are recommended for synthesizing iodoethane in a laboratory setting?

Iodoethane can be synthesized via the reaction of ethanol with hydroiodic acid (HI) under reflux conditions. A stepwise approach involves:

Q. How can the thermal decomposition kinetics of iodoethane in the gas phase be analyzed?

The decomposition follows a first-order kinetic model:

- Conduct isothermal experiments at controlled temperatures (e.g., 325–645°C) and monitor the half-life of iodoethane .

- Calculate the activation energy (Ea) using the Arrhenius equation. Reported Ea values range from 186–210 kJ/mol, depending on experimental conditions .

- Validate results using GC or mass spectrometry to track ethylene and hydrogen iodide byproducts .

Q. What analytical techniques are used to quantify ethoxy groups in ethylcellulose derivatives involving iodoethane?

Gas chromatography with internal standardization is the gold standard:

-

Use toluene or o-xylene as internal standards. Calculate response factors (R) using reference solutions .

-

Apply the formula:

where = iodoethane peak area, = molar mass of ethoxy (45.1), and = molar mass of iodoethane (156.0) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for iodoethane-based catalytic systems?

A factorial DOE approach is effective:

- Select variables (e.g., temperature, residence time) and fix constants (e.g., alkyne:azide ratio = 1:2) .

- Use triazole formation from phenylacetylene and iodoethane as a model reaction.

- Analyze yield vs. parameter interactions using ANOVA to identify optimal conditions (e.g., 60°C, 30 min residence time) .

Q. What strategies resolve contradictions in reported activation energies for iodoethane decomposition?

Discrepancies in Ea values (e.g., 186 kJ/mol vs. 210 kJ/mol) arise from differences in experimental setups:

Q. How do quinoline derivatives enhance the anticancer activity of metal complexes?

Quinoline’s planar structure facilitates intercalation with DNA and enzyme inhibition:

- Synthesize platinum or rare-earth complexes with quinoline ligands (e.g., 8-hydroxyquinoline) .

- Assess cytotoxicity against cancer cell lines (e.g., HeLa) and compare IC50 values to cisplatin controls .

- Optimize selectivity by modifying substituents (e.g., electron-withdrawing groups improve DNA binding) .

Q. What safety protocols are critical when handling iodoethane in synthesis workflows?

Iodoethane is toxic, flammable, and a sensitizer:

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/skin contact .

- Store under inert gas (N2) to prevent decomposition into toxic iodide vapors .

- Neutralize spills with sodium bicarbonate and dispose via halogenated waste streams .

Methodological Notes

- Data Validation : Cross-reference thermodynamic properties (e.g., dipole moments: iodoethane = 5.8 D; quinoline = 7.0 D) with authoritative databases like NIST .

- Contradiction Management : Replicate experiments under standardized conditions to resolve discrepancies in kinetic or analytical data .

- Ethical Compliance : Adhere to GHS labeling and OSHA guidelines for hazardous chemical handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.